molecular formula C22H21ClN2O5S B11460695 4-(3-chlorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

4-(3-chlorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11460695
M. Wt: 460.9 g/mol
InChI Key: LEPIMCQJDRJKRB-UHFFFAOYSA-N
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Description

4-(3-CHLOROPHENYL)-3-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex heterocyclic compound that belongs to the thiazole and pyridine families. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both thiazole and pyridine rings in the structure provides unique chemical properties that can be exploited for various applications.

Preparation Methods

The synthesis of 4-(3-CHLOROPHENYL)-3-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the thiazole ring. The final step involves the condensation of the thiazole intermediate with a pyridine derivative to form the desired compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-CHLOROPHENYL)-3-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also bind to receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

  • 4-Phenyl-2-(3,4,5-trimethoxyphenyl)thiazole
  • 3-Methyl-7-(3,4,5-trimethoxyphenyl)pyridine
  • 4-(3-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)thiazole

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the chlorophenyl, methyl, and trimethoxyphenyl groups in 4-(3-CHLOROPHENYL)-3-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE provides distinct properties that can be exploited for specific applications .

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C22H21ClN2O5S/c1-24-21-20(31-22(24)27)15(11-18(26)25(21)14-7-5-6-13(23)10-14)12-8-16(28-2)19(30-4)17(9-12)29-3/h5-10,15H,11H2,1-4H3

InChI Key

LEPIMCQJDRJKRB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)Cl)C4=CC(=C(C(=C4)OC)OC)OC)SC1=O

Origin of Product

United States

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